Ácido L-cisteín sulfínico monohidratado

Descripción general

Descripción

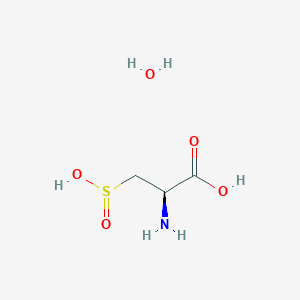

El Ácido L-Cisteinsulfínico (hidrato) es un compuesto orgánico con la fórmula química C3H7NO4S·H2O. Es un ejemplo poco común de un aminoácido que lleva un grupo funcional ácido sulfínico. Este compuesto es un aminoácido excitatorio y un agonista de los receptores metabotrópicos de glutamato. Desempeña un papel importante en varios procesos bioquímicos, incluida la regulación de las funciones cardiovasculares y las respuestas al estrés oxidativo .

Aplicaciones Científicas De Investigación

El Ácido L-Cisteinsulfínico (hidrato) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis de varios compuestos que contienen azufre.

Biología: Actúa como un agonista de los receptores metabotrópicos de glutamato, influyendo en la funcionalidad de los neurotransmisores.

Medicina: Investigado por su posible papel en la regulación de las funciones cardiovasculares y como biomarcador del estrés oxidativo.

Industria: Utilizado en la producción de taurina, un compuesto importante en las industrias alimentaria y farmacéutica

Mecanismo De Acción

El Ácido L-Cisteinsulfínico (hidrato) ejerce sus efectos principalmente a través de su interacción con los receptores metabotrópicos de glutamato. Aumenta los niveles intracelulares de fosfato de inositol e inhibe la producción de AMPc en tipos de células específicos. Este compuesto se une selectivamente al receptor metabotrópico de glutamato 1α sobre otros receptores, influyendo en varios procesos fisiológicos, incluida la regulación cardiovascular y la neurotransmisión .

Safety and Hazards

L-Cysteinesulfinic acid monohydrate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

L-Cysteinesulfinic acid monohydrate has potential applications in research, particularly in the fluorescence measurement of cysteine oxidation . It is also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), a biologically annotated collection of high-quality, ready-to-screen compounds .

Análisis Bioquímico

Biochemical Properties

L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to L-Cysteinesulfinic acid monohydrate. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.

Cellular Effects

L-Cysteinesulfinic acid monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.

Molecular Mechanism

The molecular mechanism of L-Cysteinesulfinic acid monohydrate involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, L-Cysteinesulfinic acid monohydrate is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cysteinesulfinic acid monohydrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.

Metabolic Pathways

L-Cysteinesulfinic acid monohydrate is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.

Transport and Distribution

The transport and distribution of L-Cysteinesulfinic acid monohydrate within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.

Subcellular Localization

L-Cysteinesulfinic acid monohydrate is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ácido L-Cisteinsulfínico (hidrato) se puede sintetizar mediante la oxidación de la L-cisteína por especies reactivas del oxígeno. La enzima cisteína dioxigenasa cataliza la conversión de L-cisteína a Ácido L-Cisteinsulfínico. Esta reacción generalmente ocurre en condiciones fisiológicas, con la presencia de oxígeno y cofactores específicos .

Métodos de producción industrial

La producción industrial del Ácido L-Cisteinsulfínico (hidrato) implica el uso de procesos biotecnológicos, donde se utiliza la fermentación microbiana para producir L-cisteína, que luego se oxida a Ácido L-Cisteinsulfínico. Este método asegura un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido L-Cisteinsulfínico (hidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse aún más para formar ácido L-cisteico.

Reducción: Puede reducirse nuevamente a L-cisteína en condiciones específicas.

Descarboxilación: Puede descarboxilarse para formar hipotaurina

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente especies reactivas del oxígeno, como el peróxido de hidrógeno.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.

Descarboxilación: Descarboxilación enzimática utilizando sulfinoalanina descarboxilasa.

Principales productos formados

Oxidación: Ácido L-cisteico.

Reducción: L-cisteína.

Descarboxilación: Hipotaurina, que puede oxidarse aún más a taurina.

Comparación Con Compuestos Similares

Compuestos similares

L-Cisteína: Un precursor del Ácido L-Cisteinsulfínico, involucrado en vías bioquímicas similares.

Ácido L-cisteico: Un producto de oxidación del Ácido L-Cisteinsulfínico, con actividades biológicas similares pero distintas.

Hipotaurina: Un producto de descarboxilación, oxidado aún más a taurina.

Singularidad

El Ácido L-Cisteinsulfínico (hidrato) es único debido a su grupo funcional ácido sulfínico, que imparte reactividad química y actividad biológica distintas. Su papel como agonista de los receptores metabotrópicos de glutamato y su participación en las respuestas al estrés oxidativo lo diferencian de otros compuestos similares .

Propiedades

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017569 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.